molecular formula C11H21NO4 B1478168 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid CAS No. 2097948-96-2

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid

Cat. No.: B1478168
CAS No.: 2097948-96-2
M. Wt: 231.29 g/mol
InChI Key: VATQLDUJSLECHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-4-8(11(13)14)12-6-9(15-3)10(7-12)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATQLDUJSLECHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(C(C1)OCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. Additionally, it may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the interaction. The compound’s ability to bind to proteins and enzymes can lead to changes in their conformation and activity, ultimately affecting cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in metabolic processes. The compound is believed to modulate pathways related to lipid metabolism, particularly influencing cholesterol biosynthesis and squalene synthase activity.

Key Mechanisms:

  • Inhibition of Squalene Synthase : Similar compounds have demonstrated the ability to inhibit squalene synthase, an enzyme crucial for cholesterol synthesis. For instance, derivatives with comparable structures have shown IC50 values ranging from 5.4 nM to 150 µM against various squalene synthase forms .
  • Regulation of Lipid Metabolism : The compound may influence lipid profiles by altering fatty acid synthesis pathways, leading to potential applications in managing dyslipidemia.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity in vitro and in vivo:

In Vitro Studies

  • Cell Culture Assays : In studies involving HepG2 cells (a human liver cancer cell line), the compound exhibited a dose-dependent inhibition of cholesterol biosynthesis, with notable effects at concentrations similar to those observed for established inhibitors .
CompoundIC50 (nM)Target
This compoundTBDSqualene Synthase
Arylquinuclidine Derivative5.4Squalene Synthase (T. cruzi)

In Vivo Studies

  • Animal Models : In rodent models, administration of the compound resulted in reduced serum cholesterol levels and improved lipid profiles, suggesting its potential as a therapeutic agent for hyperlipidemia .

Case Studies

Several studies have highlighted the biological implications of compounds structurally related to this compound:

  • Cholesterol-Lowering Effects : In a study examining the effects of similar pyrrolidine derivatives on cholesterol metabolism, researchers reported significant reductions in total cholesterol and LDL levels in treated animals compared to controls.
  • Antiparasitic Activity : Related compounds have demonstrated effectiveness against Trypanosoma cruzi, with some derivatives achieving IC50 values as low as 0.4 nM against intracellular amastigotes . This suggests potential applications in treating Chagas disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid
Reactant of Route 2
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.